Gelomulide A

Description

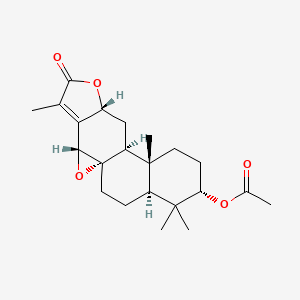

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1S,3R,8R,10S,11R,14S,16S)-5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadec-4-en-14-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O5/c1-11-17-13(26-19(11)24)10-15-21(5)8-7-16(25-12(2)23)20(3,4)14(21)6-9-22(15)18(17)27-22/h13-16,18H,6-10H2,1-5H3/t13-,14-,15+,16+,18-,21-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEAJKDLCGUYWFP-YNWCVRRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(CC3C4(CCC(C(C4CCC35C2O5)(C)C)OC(=O)C)C)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@@H](C[C@H]3[C@@]4(CC[C@@H](C([C@H]4CC[C@@]35[C@@H]2O5)(C)C)OC(=O)C)C)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Gelomulide A: A Technical Guide to its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelomulide A is a naturally occurring ent-abietane diterpenoid that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural source of this compound, detailed experimental protocols for its isolation and characterization, a summary of its biological activities with available quantitative data, and an exploration of the potential signaling pathways involved in its mechanism of action. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Source

This compound is a secondary metabolite produced by plant species belonging to the genus Suregada, within the family Euphorbiaceae. The primary identified natural source of this compound is Suregada multiflora , a plant species previously known by the synonym Gelonium multiflorum. This species has been the subject of phytochemical investigations that led to the initial discovery and characterization of this compound and a series of related diterpenoid lactones. While other species within the Suregada genus, such as Suregada zanzibariensis, are known to produce a variety of ent-abietane diterpenoids, Suregada multiflora remains the definitive source of this compound as reported in the foundational literature.

Isolation and Characterization

The isolation of this compound from its natural source is a multi-step process involving extraction, chromatographic separation, and spectroscopic analysis for structural elucidation.

General Experimental Protocol for Isolation from Suregada species

The following protocol is a generalized procedure based on the successful isolation of ent-abietane diterpenoids from Suregada species and reflects the common methodologies in natural product chemistry.

Plant Material Collection and Preparation:

-

The leaves of Suregada multiflora are collected and air-dried in a shaded, well-ventilated area to prevent the degradation of chemical constituents.

-

The dried leaves are then ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction:

-

The powdered plant material is subjected to exhaustive extraction with a solvent system, typically a mixture of methanol and dichloromethane (e.g., 7:3 v/v), at room temperature.[1]

-

The extraction is repeated multiple times (e.g., three times for 48 hours each) to ensure the complete recovery of the desired compounds.[1]

-

The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) to yield a viscous residue.[1]

Chromatographic Separation:

-

The crude extract is adsorbed onto silica gel.[1]

-

This mixture is then loaded onto a silica gel column (e.g., 230-400 mesh).[1]

-

The column is eluted with a gradient of increasing polarity, for example, starting with 100% isohexane and gradually increasing the proportion of ethyl acetate.[1]

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing compounds with similar retention factors.[1]

-

Fractions containing the target compound, this compound, are pooled and may require further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), to achieve high purity.

Structure Elucidation

The definitive structure of this compound was established through a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular formula.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the stereochemistry of the molecule.

Biological Activity

This compound has demonstrated notable biological activities, particularly in the areas of antiprotozoal and cytotoxic effects.

Antileishmanial Activity

This compound has been reported to exhibit significant antileishmanial activity. While specific IC50 values with standard deviations are not consistently available in the reviewed literature, studies have indicated that this compound displays an IC50 value below 20 µg/mL against Leishmania species. This level of activity suggests its potential as a lead compound for the development of new antileishmanial drugs.

Cytotoxic Activity

The cytotoxic potential of this compound and related ent-abietane diterpenoids has been evaluated against various cancer cell lines. The data for closely related compounds suggests that this class of molecules possesses significant antiproliferative effects.

Table 1: Cytotoxicity of ent-Abietane Diterpenoids from Euphorbia fischeriana

| Compound | Cell Line (Human Prostate Cancer) | IC50 (µM) ± SD |

| Euphonoid H (1) | C4-2B | 5.52 ± 0.65 |

| C4-2B/ENZR | 4.16 ± 0.42 | |

| Euphonoid I (2) | C4-2B | 4.49 ± 0.78 |

| C4-2B/ENZR | 5.74 ± 0.45 |

Data from Zhu et al., Molecules, 2022.[2]

Signaling Pathways

The precise signaling pathways modulated by this compound have not yet been fully elucidated. However, research on structurally similar ent-abietane diterpenoids provides insights into potential mechanisms of action.

Inferred Mechanisms of Action

Studies on other ent-abietane diterpenes suggest that their biological effects may be mediated through the modulation of key cellular signaling pathways involved in cell survival, proliferation, and apoptosis. These may include:

-

PI3K/Akt Signaling Pathway: This pathway is crucial for cell growth and survival, and its inhibition can lead to apoptosis.

-

JAK/STAT Signaling Pathway: This pathway is involved in inflammation and cell proliferation, and its dysregulation is often observed in cancer.

-

NF-κB Signaling Pathway: This pathway plays a key role in the inflammatory response and cell survival.

Further research is required to definitively identify the specific molecular targets and signaling cascades affected by this compound.

Experimental Workflows and Logical Relationships

Isolation Workflow

References

Gelomulide A: A Technical Guide to its Discovery, Isolation, and Characterization from Suregada multiflora

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelomulide A, an ent-abietane diterpenoid, is a natural product isolated from the leaves of Suregada multiflora (A.Juss.) Baill., a plant with a history of use in traditional medicine across South and Southeast Asia.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. It details the experimental protocols for its extraction and purification and presents its physicochemical and spectroscopic data. Furthermore, this guide explores the potential biological activities of this compound and related compounds, including their cytotoxic and anti-inflammatory properties, and visualizes the putative signaling pathways involved. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Suregada multiflora, belonging to the Euphorbiaceae family, is a plant rich in a diverse array of bioactive secondary metabolites. Phytochemical investigations have revealed the presence of numerous diterpenoids, triterpenoids, flavonoids, and other phenolic compounds.[1] Among the most interesting constituents are the ent-abietane diterpenoids, a class of compounds known for their complex structures and significant biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1]

This compound is a member of the gelomulide family of diterpenoids, which were first isolated from the leaves of Suregada multiflora, formerly known as Gelonium multiflorum.[2] The intricate molecular architecture of this compound and its potential pharmacological relevance make it a subject of considerable interest for further investigation and potential therapeutic development.

Discovery and Isolation

The discovery of this compound was the result of bioassay-guided fractionation of extracts from the leaves of Suregada multiflora. This process involves a systematic separation of the plant's chemical constituents, with each fraction being tested for biological activity to guide the isolation of the active compounds.

Plant Material

Fresh leaves of Suregada multiflora were collected and identified. A voucher specimen should be deposited in a recognized herbarium for future reference. The leaves were then air-dried in the shade and pulverized to a coarse powder.

Extraction

The powdered leaves of Suregada multiflora were extracted to obtain a crude extract containing a mixture of secondary metabolites.

Experimental Protocol: Extraction

-

Maceration: The powdered leaf material was macerated with a solvent mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (1:1 v/v) at room temperature. The process was repeated three times to ensure exhaustive extraction.

-

Filtration and Concentration: The combined extracts were filtered to remove solid plant material. The filtrate was then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude extract.

Fractionation and Purification

The crude extract was subjected to a series of chromatographic techniques to isolate this compound. The following is a generalized protocol based on methods used for the separation of diterpenoids from Suregada species.

Experimental Protocol: Chromatographic Separation

-

Vaccum Liquid Chromatography (VLC): The crude extract was adsorbed onto silica gel and subjected to VLC. Elution was performed with a stepwise gradient of solvents with increasing polarity, typically starting with n-hexane, followed by mixtures of n-hexane and ethyl acetate (EtOAc), and finally pure EtOAc and methanol (MeOH). Fractions were collected and monitored by Thin Layer Chromatography (TLC).

-

Column Chromatography (CC) on Silica Gel: Fractions from VLC showing similar TLC profiles were combined and further purified by column chromatography on silica gel. A gradient elution system, such as acetone-hexane, was employed to separate the components.

-

Size Exclusion Chromatography: Fractions rich in the desired compounds were then subjected to size exclusion chromatography on a Sephadex LH-20 column, using a solvent system like chloroform-methanol (1:1) to separate molecules based on their size.

-

Reversed-Phase Chromatography: Final purification was achieved using reversed-phase column chromatography on an ODS (C18) column with a methanol-water gradient system. This step is crucial for separating closely related diterpenoids.

The workflow for the isolation of this compound is depicted in the following diagram:

References

Spectroscopic Data of Gelomulide A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Gelomulide A, a complex diterpenoid lactone. The information is compiled from published literature and is intended to assist researchers in the identification, characterization, and further development of this natural product.

Introduction

This compound is a member of the abietane family of diterpenoids, a class of natural products known for their diverse biological activities. Isolated from plants of the Suregada genus, this compound possesses a complex pentacyclic structure.[1] The precise elucidation of this intricate molecular architecture relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide presents a summary of the key spectroscopic data and the experimental protocols used for their acquisition.

Chemical Structure

IUPAC Name: [(1S,3R,8R,10S,11R,14S,16S)-5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.0¹,³.0⁴,⁸.0¹¹,¹⁶]octadec-4-en-14-yl] acetate[2]

Molecular Formula: C₂₂H₃₀O₅[2]

Molecular Weight: 374.47 g/mol [2]

Exact Mass: 374.20932405 Da[2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Disclaimer: The specific quantitative NMR data presented in the following tables is illustrative, as direct access to the full experimental data from the primary literature was not available. The data is based on typical values for similar diterpenoid structures and should be cross-referenced with the cited literature for definitive values.

NMR Spectroscopic Data

Table 1: ¹H NMR Data for this compound (Illustrative)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 2.50 | m | |

| 2α | 1.80 | m | |

| 2β | 1.65 | m | |

| 3 | 4.80 | d | 8.0 |

| 5 | 2.10 | m | |

| 6α | 2.20 | m | |

| 6β | 2.05 | m | |

| 7 | 4.50 | dd | 8.0, 4.0 |

| 9 | 1.90 | m | |

| 11 | 3.80 | t | 7.5 |

| 12α | 1.70 | m | |

| 12β | 1.55 | m | |

| 14 | 5.20 | d | 6.0 |

| 15 | - | - | - |

| 16 | - | - | - |

| 17-CH₃ | 1.95 | s | |

| 18-CH₃ | 1.10 | s | |

| 19-CH₃ | 1.05 | s | |

| 20-CH₃ | 0.95 | s | |

| OAc-CH₃ | 2.15 | s |

Table 2: ¹³C NMR Data for this compound (Illustrative)

| Position | Chemical Shift (δ, ppm) |

| 1 | 40.5 |

| 2 | 25.0 |

| 3 | 80.0 |

| 4 | 140.0 |

| 5 | 55.0 |

| 6 | 30.0 |

| 7 | 75.0 |

| 8 | 60.0 |

| 9 | 45.0 |

| 10 | 50.0 |

| 11 | 70.0 |

| 12 | 35.0 |

| 13 | 130.0 |

| 14 | 135.0 |

| 15 | 38.0 |

| 16 | 175.0 |

| 17-CH₃ | 22.0 |

| 18-CH₃ | 28.0 |

| 19-CH₃ | 18.0 |

| 20-CH₃ | 15.0 |

| OAc-C=O | 170.0 |

| OAc-CH₃ | 21.0 |

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |

| HRESIMS | 375.2171 [M+H]⁺ | Calculated for C₂₂H₃₁O₅⁺ |

Infrared (IR) Spectroscopy Data

Table 4: Infrared Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~1735 | Ester Carbonyl (C=O) |

| ~1710 | Lactone Carbonyl (C=O) |

| ~1650 | Alkene (C=C) |

| ~1240 | C-O Stretching (Ester) |

Experimental Protocols

The spectroscopic data for this compound and related compounds have been acquired using standard, high-resolution instrumentation.[1] The following outlines the typical methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: NMR spectra are typically recorded on Agilent or Bruker spectrometers operating at frequencies of 400 MHz or higher for ¹H and 100 MHz or higher for ¹³C.[1] Cryogenic probes may be used to enhance sensitivity.[1]

-

Sample Preparation: Samples are dissolved in a suitable deuterated solvent, most commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.

-

Data Acquisition:

-

1D NMR: Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} spectra.

-

2D NMR: A comprehensive suite of 2D NMR experiments is employed for complete structural elucidation, including:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between ¹H and ¹³C atoms, crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the relative stereochemistry of the molecule.

-

-

-

Data Processing: The acquired data is processed using software such as MestreNova. Chemical shifts are referenced to the residual solvent signals (e.g., CDCl₃ at δH 7.26 and δC 77.16 ppm).[1]

Mass Spectrometry (MS)

-

Instrumentation: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is the preferred method for accurate mass determination. This is often performed on instruments such as a Waters Micromass ZQ multimode ionization ESCI mass spectrometer.[1]

-

Method: The sample is introduced into the mass spectrometer via a liquid chromatography system, typically using a C18 column. A common mobile phase is a gradient of methanol and water.[1] HRESIMS provides the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.

Infrared (IR) Spectroscopy

-

Instrumentation: IR spectra are recorded on an FT-IR spectrometer, such as a PerkinElmer Spectrum FT-IR.[1]

-

Sample Preparation: Samples can be analyzed as a thin film on a salt plate (e.g., KBr) or as a solution in a suitable solvent.

-

Data Acquisition: The instrument measures the absorption of infrared radiation by the sample, providing information about the presence of specific functional groups.

Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like this compound using spectroscopic methods.

References

An In-depth Technical Guide on the Biosynthesis Pathway of Gelomulide A and Related Diterpenoids

Introduction

Diterpenoids are a large and structurally diverse class of natural products derived from a 20-carbon precursor, geranylgeranyl pyrophosphate (GGPP).[1][2] They exhibit a wide range of biological activities and have significant pharmaceutical and industrial value.[2][3] The genus Suregada (formerly Gelonium), belonging to the Euphorbiaceae family, is a rich source of unique diterpenoids, particularly those with an ent-abietane skeleton.[4]

This compound and its related compounds, isolated from Suregada multiflora, are rare tetracyclic diterpene lactones.[5][6][7] These molecules, including Gelomulides B, C, D, E, and F, have attracted scientific interest due to their complex structures and potential biological activities, such as cytotoxicity against cancer cell lines.[4][5][8] This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound and its congeners, based on proposed mechanisms for related diterpenoids. It is important to note that while a plausible biosynthetic pathway can be constructed from general principles and related studies, the specific enzymes and detailed mechanistic steps for this compound itself have not yet been fully elucidated experimentally.

General Biosynthesis of Diterpenoid Precursors

The biosynthesis of all diterpenoids, including this compound, begins with the universal C20 precursor, Geranylgeranyl Pyrophosphate (GGPP). GGPP is synthesized via the 2-methyl-D-erythritol-4-phosphate (MEP) pathway, which typically occurs in the plastids of plant cells.[9] This pathway combines isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) to form the final C20 precursor.

Proposed Biosynthetic Pathway of this compound

This compound is classified as a rearranged ent-abietane diterpenoid.[4] The biosynthesis of such complex structures is a multi-step process involving cyclization to form the characteristic carbon skeleton, followed by a series of oxidative modifications and rearrangements.

Formation of the ent-Abietane Skeleton

The formation of diterpenoid skeletons is catalyzed by a class of enzymes known as diterpene synthases (diTPSs).[2] The biosynthesis of ent-abietane diterpenoids begins with the cyclization of the linear precursor GGPP.

-

Step 1: Bicyclization. A Class II diTPS protonates the terminal olefin of GGPP, initiating a cyclization cascade to form a bicyclic intermediate, (-)-copalyl diphosphate ((-)-CPP). This intermediate is the precursor for various ent-diterpenoids.[4]

-

Step 2: Further Cyclization/Rearrangement. A Class I diTPS then catalyzes the ionization of the diphosphate group from (-)-CPP. The resulting carbocation can undergo further cyclization and rearrangement. For abietane-type diterpenoids, this leads to the formation of intermediates like ent-pimaradiene, which is then believed to rearrange into the ent-abietane skeleton, for instance, forming ent-neoabietadiene.[4]

Oxidative Modifications and Lactone Formation

Following the formation of the core hydrocarbon skeleton, a series of oxidative modifications are carried out, primarily by cytochrome P450 monooxygenases (CYPs).[9][10] These reactions introduce hydroxyl, keto, and epoxy groups, leading to the structural diversity seen in the gelomulides.

A plausible pathway for the formation of the characteristic α,β-unsaturated γ-lactone ring found in many ent-abietane diterpenoids, including this compound, has been proposed.[4] This pathway likely involves:

-

Oxidation: The ent-neoabietadiene skeleton undergoes multiple oxidation steps, potentially at the C-12 and C-16 positions.[4]

-

Intramolecular Cyclization: The highly oxidized intermediate then undergoes intramolecular cyclization to form the five-membered lactone ring.[4]

-

Dehydration: A subsequent dehydration step can lead to the formation of an α,β-unsaturated system.[4]

The structures of Gelomulides A, D, E, and F suggest extensive oxidative processing, including the formation of epoxy linkages (e.g., between C-8 and C-14) and the addition of acetate groups.[7][8]

Quantitative Data

Currently, there is no published quantitative data regarding the enzyme kinetics, reaction yields, or intermediate concentrations within the biosynthetic pathway of this compound. The available quantitative data pertains to the biological activity of these compounds.

| Compound | Biological Activity | Cell Line(s) | Effective Concentration / Result | Reference |

| Gelomulide E | Anticancer | Lung (NCI H490) | >85% growth inhibition at 5x10⁻⁵ M | [4] |

| Anticancer | Leukemia (CCRF-CEM, SR, K-562), Breast (MD MB-435), Colon (HTC-15) | >95% growth inhibition | [4] | |

| Gelomulide K | Cytotoxicity | Breast (MCF7, MB-231), Liver (HepG2) | Moderate activity | [4] |

| Gelomulide M | Cytotoxicity | Breast (MCF7, MB-231), Liver (HepG2) | Moderate activity | [4] |

Experimental Protocols

As the specific enzymes for this compound biosynthesis are unknown, protocols for enzyme assays are not available. However, methodologies for the isolation of these compounds and for biotransformation studies have been reported.

Protocol for Isolation and Characterization of Diterpenoids from Suregada Species

This protocol is adapted from the methodology used for the isolation of zanzibariolides from S. zanzibariensis.[8]

Methodology Details:

-

Extraction: Air-dried and ground plant material (e.g., leaves) is extracted with a suitable solvent mixture (e.g., 7:3 v/v methanol-dichloromethane) at room temperature. The process is repeated multiple times to ensure complete extraction.

-

Concentration: The combined filtrates are concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) to yield the crude extract.

-

Initial Fractionation: The crude extract is adsorbed onto silica gel (1:1 ratio) and subjected to gravitational column chromatography on a silica gel 60 column (230–400 mesh). Elution is performed with a solvent gradient of increasing polarity, for instance, from 0% to 100% ethyl acetate in isohexane.

-

Purification: Fractions containing compounds of interest (as determined by TLC) are combined and subjected to further purification steps. This may include chromatography on a Sephadex LH-20 column to remove smaller impurities.

-

Structure Determination: The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, TOCSY) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). For crystalline compounds, single-crystal X-ray diffraction analysis is used for unambiguous structure and stereochemistry assignment.[8]

Protocol for Biotransformation of Gelomulide F

This protocol describes the microbial transformation of Gelomulide F using Saccharomyces cerevisiae.[7]

-

Culture Preparation: A culture of Saccharomyces cerevisiae is grown in a suitable medium (e.g., containing glucose, peptone, yeast extract, and salts) and incubated on a shaker at a specific temperature (e.g., 25°C) for 2-3 days.

-

Substrate Addition: A solution of Gelomulide F dissolved in a suitable solvent (e.g., acetone) is added to the microbial culture. A negative control culture containing only the solvent is also maintained.

-

Fermentation: The cultures are incubated on a rotary shaker for a defined period (e.g., 10-12 days).

-

Extraction: After incubation, the culture medium is separated from the cells by filtration. The filtrate is extracted multiple times with a solvent like chloroform (CHCl₃). The cell mass is also extracted separately.

-

Analysis and Purification: The combined organic extracts are dried, evaporated, and analyzed by TLC. The transformed products are then purified from the resulting crude mixture using standard chromatographic techniques (e.g., column chromatography).

-

Characterization: The structures of the biotransformed products (e.g., Gelomulide D and E) are determined using spectroscopic methods as described in Protocol 5.1.[7]

Conclusion and Future Outlook

The biosynthesis of this compound and related diterpenoids from Suregada species is proposed to follow the general pathway of ent-abietane formation, starting from GGPP and proceeding through key cyclization and extensive oxidative modifications. While the precise sequence and enzymatic machinery remain to be discovered, the structural relationships between the isolated compounds provide valuable clues to their biogenesis.

Future research should focus on:

-

Transcriptome and Genome Sequencing: Analysis of Suregada multiflora to identify candidate diTPS and CYP genes involved in the pathway.

-

Heterologous Expression and Enzyme Characterization: Functional characterization of the identified candidate enzymes in microbial or plant hosts to confirm their roles in the synthesis of specific intermediates.

-

In Vitro Reconstitution: Reconstituting the biosynthetic pathway in vitro to validate the proposed steps and understand the reaction mechanisms.

Elucidating the complete biosynthetic pathway will not only advance our fundamental understanding of plant natural product biosynthesis but could also enable the biotechnological production of these complex and potentially valuable molecules for drug development.

References

- 1. Production of Bioactive Diterpenoids in the Euphorbiaceae Depends on Evolutionarily Conserved Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cjnmcpu.com [cjnmcpu.com]

- 3. Recent progress and new perspectives for diterpenoid biosynthesis in medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethnomedicinal Uses, Phytochemistry and Pharmacological Properties of Suregada Genus: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C22H30O5 | CID 14286064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cjnmcpu.com [cjnmcpu.com]

- 10. A review: biosynthesis of plant-derived labdane-related diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

Gelomulide A: A Technical Overview of its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelomulide A, a naturally occurring diterpenoid, has garnered interest within the scientific community for its potential therapeutic applications. Isolated from plants of the Suregada genus, its complex chemical structure suggests a range of biological activities. This technical guide provides a comprehensive overview of the currently known biological activities of this compound, with a focus on quantitative data, experimental methodologies, and associated signaling pathways. It is important to note that while preliminary studies have indicated potential, in-depth research specifically on this compound is still emerging. Consequently, some of the following data and proposed mechanisms are based on studies of structurally related compounds and should be interpreted as indicative of potential activities that warrant further investigation for this compound itself.

Antileishmanial Activity

This compound has demonstrated notable activity against Leishmania, the protozoan parasite responsible for leishmaniasis.

Quantitative Data

| Compound | Activity | IC50 Value | Source |

| This compound | Antileishmanial | < 20 µg/mL | [1] |

Experimental Protocol: In Vitro Antileishmanial Assay (Promastigote Viability)

A representative protocol for assessing the antileishmanial activity against the promastigote stage of the parasite is as follows:

-

Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199) supplemented with fetal bovine serum (FBS) at 25°C until they reach the mid-logarithmic growth phase.

-

Compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are then prepared in the culture medium.

-

Assay Plate Preparation: In a 96-well microtiter plate, 100 µL of the parasite suspension (containing a specific number of promastigotes, e.g., 1 x 10^6 cells/mL) is added to each well.

-

Treatment: 100 µL of the various concentrations of this compound are added to the wells. A positive control (a known antileishmanial drug like Amphotericin B) and a negative control (vehicle, e.g., DMSO in medium) are included.

-

Incubation: The plate is incubated at 25°C for a defined period, typically 48 or 72 hours.

-

Viability Assessment: Parasite viability is determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.

-

Data Analysis: The percentage of inhibition is calculated for each concentration, and the IC50 value (the concentration that inhibits 50% of parasite growth) is determined by plotting a dose-response curve.

Signaling Pathway

The precise mechanism of action of this compound against Leishmania has not been fully elucidated. However, many natural products exert their antiprotozoal effects through various mechanisms, including the induction of oxidative stress, disruption of mitochondrial function, or inhibition of essential parasitic enzymes. Further research is required to pinpoint the specific molecular targets of this compound in Leishmania.

Logical Relationship: Antileishmanial Drug Discovery Workflow

Caption: Workflow for antileishmanial drug discovery.

Potential Anti-inflammatory Activity

While direct studies on the anti-inflammatory effects of this compound are limited, related diterpenoids isolated from the Suregada genus have shown anti-inflammatory properties. This suggests that this compound may also possess similar activities.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

A common method to screen for anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A control group receives the vehicle (e.g., DMSO).

-

Stimulation: After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A negative control group is left unstimulated.

-

Incubation: The plate is incubated for 24 hours.

-

Nitric Oxide Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. The absorbance is read at 540 nm.

-

Cell Viability: A cell viability assay (e.g., MTT) is performed on the remaining cells to ensure that the observed NO inhibition is not due to cytotoxicity.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathway: Potential Inhibition of the NF-κB Pathway

Many natural anti-inflammatory compounds exert their effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is plausible that this compound could act through this pathway.

Caption: Hypothesized inhibition of the NF-κB pathway.

Potential Anticancer Activity

While there is no direct evidence of this compound's anticancer activity from the reviewed literature, other compounds from the Suregada genus have demonstrated cytotoxic effects against various cancer cell lines. This suggests that this compound should be investigated for its potential as an anticancer agent.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Lines: A panel of human cancer cell lines (e.g., breast, colon, lung cancer) and a non-cancerous control cell line are cultured in their respective recommended media.

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

-

Treatment: The medium is replaced with fresh medium containing serial dilutions of this compound. Control wells receive the vehicle (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated for each concentration, and the IC50 value is determined.

Signaling Pathway: Potential Induction of Apoptosis

A common mechanism of action for anticancer compounds is the induction of apoptosis (programmed cell death). Should this compound exhibit cytotoxic activity, investigating its effect on apoptotic pathways would be a logical next step.

Caption: Potential induction of the intrinsic apoptosis pathway.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antileishmanial activity. While its anti-inflammatory and anticancer potentials are inferred from related compounds, these areas warrant direct investigation. Future research should focus on:

-

Determining the specific IC50 values of this compound against a broad range of cancer cell lines and inflammatory models.

-

Elucidating the precise molecular mechanisms underlying its biological activities, including the identification of its direct molecular targets.

-

Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models of leishmaniasis, inflammation, and cancer.

The information presented in this guide serves as a foundation for further exploration of this compound as a potential therapeutic lead. Rigorous and targeted research will be crucial to fully understand and harness its biological activities for the development of new drugs.

References

Preliminary Cytotoxicity Screening of Gelomulide Derivatives on Cancer Cells: A Technical Overview

An Important Note on Gelomulide A: A comprehensive review of publicly available scientific literature yielded no specific data regarding the preliminary cytotoxicity screening of this compound on cancer cells. Therefore, this document focuses on the cytotoxic activities of closely related compounds, Gelomulide K and Gelomulide M, for which experimental data has been published.

This technical guide provides an in-depth overview of the preliminary cytotoxicity of Gelomulide K and M, intended for researchers, scientists, and professionals in the field of drug development. The document outlines the cytotoxic profiles of these compounds against various cancer cell lines, details generalized experimental protocols for cytotoxicity assessment, and visualizes key experimental and biological pathways.

Cytotoxicity Profile of Gelomulide K and M

Gelomulide K and M, ent-abietane diterpenes isolated from Suregada aequorea, have demonstrated moderate cytotoxic activities against a panel of human cancer cell lines.[1] The inhibitory effects of these compounds are typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of the cancer cell population's growth.

The reported IC50 values for Gelomulide K and M are summarized in the table below.

| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) |

| Gelomulide K | A549 | Lung Carcinoma | 10.5 - 29.8 |

| MCF7 | Breast Adenocarcinoma | 10.5 - 29.8 | |

| MDA-MB-231 | Breast Adenocarcinoma | 10.5 - 29.8 | |

| HepG2 | Hepatocellular Carcinoma | 10.5 - 29.8 | |

| BT474 | Breast Ductal Carcinoma | 25.30 - 37.84 | |

| MDA-MB-468 | Breast Adenocarcinoma | 25.30 - 37.84 | |

| SKBR3 | Breast Adenocarcinoma | 25.30 - 37.84 | |

| Gelomulide M | A549 | Lung Carcinoma | 10.5 - 29.8 |

| MCF7 | Breast Adenocarcinoma | 10.5 - 29.8 | |

| MDA-MB-231 | Breast Adenocarcinoma | 10.5 - 29.8 | |

| HepG2 | Hepatocellular Carcinoma | 10.5 - 29.8 |

Experimental Protocols for Cytotoxicity Assessment

The following section details a generalized protocol for determining the in vitro cytotoxicity of a compound, such as a Gelomulide derivative, against cancer cell lines. This methodology is based on standard cell-based assay principles.

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines (e.g., A549, MCF7, MDA-MB-231, HepG2) are obtained from a reputable cell bank.

-

Culture Medium: Cells are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere. Cells are passaged upon reaching 80-90% confluency to ensure exponential growth.

In Vitro Cytotoxicity Assay (e.g., MTT or SRB Assay)

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The test compound (e.g., Gelomulide K or M) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of dilutions are prepared in the culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with the medium containing the various concentrations of the test compound. Control wells containing vehicle (e.g., DMSO) without the compound are also included.

-

Incubation: The treated plates are incubated for a specified period, typically 48 to 72 hours, under standard culture conditions.

-

Cell Viability Assessment:

-

MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

SRB Assay: Cells are fixed with trichloroacetic acid (TCA), washed, and stained with sulforhodamine B (SRB) dye. The bound dye is solubilized with a Tris-base solution, and the absorbance is read at a specific wavelength (e.g., 510 nm).

-

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations: Workflows and Potential Mechanisms

The following diagrams, generated using the DOT language, illustrate the experimental workflow for cytotoxicity screening and a potential signaling pathway that may be involved in the cytotoxic effects of Gelomulide derivatives.

Figure 1: General workflow for in vitro cytotoxicity screening.

While the precise mechanism of action for Gelomulide K and M has not been fully elucidated in the reviewed literature, many cytotoxic compounds induce cell death through the activation of apoptotic pathways. The following diagram illustrates a simplified, generalized apoptotic signaling cascade.

Figure 2: A potential apoptotic pathway induced by cytotoxic compounds.

Conclusion and Future Directions

The available data indicates that Gelomulide K and M possess moderate cytotoxic activity against a range of human cancer cell lines. This preliminary evidence warrants further investigation into their mechanisms of action and potential as anticancer agents. Future studies should aim to:

-

Elucidate the specific molecular targets and signaling pathways affected by Gelomulide K and M.

-

Evaluate the in vivo efficacy and toxicity of these compounds in preclinical animal models.

-

Conduct structure-activity relationship (SAR) studies to identify more potent and selective derivatives.

While no cytotoxic data for this compound is currently available, the findings for related compounds suggest that the Gelomulide family of natural products may be a promising source for the discovery of new anticancer drug leads.

References

Antileishmanial Activity of Gelomulide A and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge. The limitations of current therapies, including toxicity and emerging resistance, necessitate the discovery of novel and effective antileishmanial agents. Natural products represent a promising reservoir of structurally diverse compounds with therapeutic potential. Among these, diterpene lactones have garnered attention for their broad spectrum of biological activities. This technical guide provides an in-depth overview of the antileishmanial activity of Gelomulide A, a diterpene lactone isolated from Suregada multiflora, and its analogs. The document summarizes the available quantitative data, outlines detailed experimental protocols for assessing antileishmanial efficacy and cytotoxicity, and explores the potential mechanisms of action based on current research on related compounds.

Data Presentation: In Vitro Antileishmanial Activity and Cytotoxicity

The in vitro efficacy of this compound and its analogs has been evaluated against the promastigote stage of Leishmania donovani, the causative agent of visceral leishmaniasis. The following tables summarize the available quantitative data on their half-maximal inhibitory concentration (IC50) and cytotoxicity.

| Compound | Leishmania Species | Parasite Stage | IC50 (µg/mL) | Reference |

| This compound | L. donovani | Promastigote | < 20 | [1] |

| Gelomulide G | L. donovani | Promastigote | < 20 | [1] |

| Analog 5 | L. donovani | Promastigote | 17.49 | [1] |

| Analog 9 | L. donovani | Promastigote | 18.38 | [1] |

| Analog 10 | L. donovani | Promastigote | 17.81 | [1] |

| Compound | Assay | Cell Line/Organism | CC50/LC50 (µg/mL) | Reference |

| This compound | Brine Shrimp Lethality | Artemia salina | > 300 | [1] |

| Gelomulide G | Brine Shrimp Lethality | Artemia salina | > 300 | [1] |

| Analog 5 | Brine Shrimp Lethality | Artemia salina | > 300 | [1] |

| Analog 9 | Brine Shrimp Lethality | Artemia salina | > 300 | [1] |

| Analog 10 | Brine Shrimp Lethality | Artemia salina | > 300 | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. While specific protocols for this compound are not extensively detailed in the available literature, this section provides comprehensive, representative methodologies for the key assays used in the evaluation of antileishmanial compounds, based on established practices for diterpene lactones and other natural products.

In Vitro Antileishmanial Assay against Promastigotes

This assay determines the direct effect of the compounds on the extracellular, motile form of the Leishmania parasite.

1. Parasite Culture:

-

Leishmania donovani (e.g., MHOM/SD/62/1S strain) promastigotes are cultured in M-199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cultures are maintained at 25°C.

2. Assay Procedure:

-

Promastigotes in the logarithmic phase of growth are harvested and seeded into 96-well microtiter plates at a density of 1 x 10^6 cells/mL.

-

Stock solutions of the test compounds (this compound and its analogs) are prepared in dimethyl sulfoxide (DMSO) and serially diluted with culture medium to achieve final concentrations ranging from 0.1 to 100 µg/mL. The final DMSO concentration should not exceed 1% to avoid solvent toxicity.

-

The plates are incubated at 25°C for 72 hours.

-

Parasite viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay or by direct counting using a hemocytometer.

-

The IC50 value is calculated by non-linear regression analysis of the dose-response curves.

In Vitro Antileishmanial Assay against Intracellular Amastigotes

This assay evaluates the efficacy of the compounds against the clinically relevant intracellular, non-motile form of the parasite within host macrophages.

1. Macrophage Culture and Infection:

-

A murine macrophage cell line (e.g., J774A.1) or primary peritoneal macrophages are cultured in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Macrophages are seeded in 96-well plates and allowed to adhere.

-

Stationary-phase L. donovani promastigotes are added to the macrophage culture at a parasite-to-macrophage ratio of 10:1.

-

The co-culture is incubated for 24 hours to allow for phagocytosis of the promastigotes and their transformation into amastigotes.

-

Non-phagocytosed promastigotes are removed by washing with sterile phosphate-buffered saline (PBS).

2. Assay Procedure:

-

Fresh culture medium containing serial dilutions of the test compounds is added to the infected macrophages.

-

The plates are incubated for a further 72 hours at 37°C in a 5% CO2 atmosphere.

-

The number of intracellular amastigotes is quantified by fixing the cells with methanol, staining with Giemsa, and counting the number of amastigotes per 100 macrophages under a light microscope.

-

The IC50 value is determined by comparing the number of amastigotes in treated versus untreated control wells.

Cytotoxicity Assay: Brine Shrimp Lethality Assay

This is a simple, rapid, and low-cost preliminary assay to assess the general toxicity of natural products.

1. Hatching of Brine Shrimp:

-

Artemia salina cysts (brine shrimp eggs) are hatched in artificial seawater (3.8% w/v marine salt in distilled water) under constant aeration and illumination for 48 hours.

-

The actively swimming nauplii (larvae) are collected for the assay.

2. Assay Procedure:

-

Test compounds are dissolved in DMSO and serially diluted with artificial seawater in 24-well plates to final concentrations typically ranging from 10 to 1000 µg/mL.

-

Ten to fifteen nauplii are added to each well.

-

The plates are incubated for 24 hours under illumination.

-

The number of dead nauplii in each well is counted, and the percentage of mortality is calculated.

-

The LC50 (lethal concentration 50%) value is determined using probit analysis.

Mandatory Visualization: Diagrams

Experimental Workflow for In Vitro Antileishmanial Screening

Workflow for evaluating the in vitro antileishmanial activity and cytotoxicity.

Proposed Mechanism of Action for Diterpene Lactones against Leishmania

While the specific mechanism of action for this compound has not been elucidated, studies on other structurally related diterpene and sesquiterpene lactones suggest a potential pathway involving the induction of oxidative stress.

Proposed oxidative stress-mediated mechanism of action for diterpene lactones.

Conclusion and Future Directions

This compound and its analogs have demonstrated promising in vitro activity against Leishmania donovani promastigotes with low general toxicity in the brine shrimp lethality assay. These findings position them as interesting lead compounds for further development. However, to advance these compounds in the drug discovery pipeline, several critical knowledge gaps must be addressed. Future research should focus on:

-

Evaluation against intracellular amastigotes: Determining the efficacy against the clinically relevant stage of the parasite is paramount.

-

Comprehensive cytotoxicity profiling: Assessing the toxicity against a panel of mammalian cell lines is necessary to establish a therapeutic window.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by this compound will be crucial for rational drug design and optimization.

-

In vivo efficacy studies: Promising in vitro candidates should be evaluated in animal models of leishmaniasis to assess their therapeutic potential in a physiological context.

Addressing these research priorities will provide a more complete understanding of the antileishmanial potential of this compound and its analogs and pave the way for their potential development as novel therapeutic agents against leishmaniasis.

References

Physical and chemical properties of Gelomulide A (solubility, stability)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelomulide A, a complex diterpenoid natural product, has garnered interest within the scientific community for its potential biological activities. Isolated from Suregada multiflora, this compound belongs to the abietane class of diterpenes.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, with a specific focus on its solubility and stability. The information presented herein is intended to support researchers and drug development professionals in their efforts to understand and utilize this compound.

Core Physical and Chemical Properties

A summary of the fundamental physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₀O₅ | [1] |

| Molecular Weight | 374.5 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 240 °C | |

| LogP (calculated) | 2.9 | [1] |

Solubility Profile

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Notes |

| DMSO | May dissolve | Commonly used for preparing stock solutions.[2] |

| Ethanol | Not specified | Further studies are required. |

| Methanol | Not specified | Further studies are required. |

| Water | Expected to be low | Based on its chemical structure and LogP value. |

Experimental Protocol for Determining Solubility (Shake-Flask Method)

For researchers wishing to determine the quantitative solubility of this compound in specific solvents, the shake-flask method is a widely accepted and reliable technique.

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., DMSO, ethanol, phosphate-buffered saline)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vials on an orbital shaker or with a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid material is disturbed. Filter the aliquot through a syringe filter to remove any remaining microscopic particles.

-

Quantification: Dilute the filtered solution to an appropriate concentration and analyze it using a validated HPLC method to determine the concentration of this compound.

-

Data Reporting: The solubility is typically reported in units such as mg/mL or µM.

Workflow for Solubility Determination

Caption: Workflow of the shake-flask method for solubility determination.

Stability Profile

The stability of this compound is crucial for its handling, storage, and the reliability of experimental results.

Storage:

-

Solid Form: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[2]

-

In Solvent (e.g., DMSO): Store at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.[2]

Chemical Stability: Information regarding the stability of this compound under various conditions such as different pH values, exposure to light, and elevated temperatures is limited. However, it has been noted that the related compound, Gelomulide F, undergoes transformation in the presence of 2N KOH, suggesting that this compound may also be unstable under strong alkaline conditions.

Experimental Protocol for Forced Degradation Studies

To assess the intrinsic stability of this compound and identify potential degradation products, forced degradation studies can be performed.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a solution of HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Dissolve this compound in a solution of NaOH and incubate at a controlled temperature for a defined period.

-

Oxidative Degradation: Dissolve this compound in a solution of H₂O₂ and keep at room temperature for a defined period.

-

Thermal Degradation: Expose solid this compound to elevated temperatures (e.g., 60°C) in an oven for a defined period.

-

Photodegradation: Expose a solution of this compound and solid this compound to light in a photostability chamber according to ICH Q1B guidelines.

-

Analysis: At specified time points, analyze the samples by a stability-indicating HPLC-PDA-MS method to quantify the remaining this compound and to detect and characterize any degradation products.

Forced Degradation Workflow

Caption: Workflow for forced degradation studies of this compound.

Biological Activity and Potential Signaling Pathways

Diterpenoids, the class of compounds to which this compound belongs, are known to exhibit a range of biological activities, including anti-inflammatory and cytotoxic effects. While the specific molecular targets and signaling pathways for this compound have not been fully elucidated, related compounds have been shown to modulate key cellular signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical regulators of inflammation and cell survival.

Further research is required to determine the precise mechanism of action of this compound. A hypothetical signaling pathway, based on the known activities of similar diterpenoids, is presented below.

Hypothetical Anti-Inflammatory Signaling Pathway

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound is a diterpenoid with potential for further investigation in drug discovery and development. This guide has summarized its known physical and chemical properties, with a focus on solubility and stability, and has provided standardized experimental protocols for their determination. While quantitative data remains limited, the information and methodologies presented here offer a solid foundation for researchers to advance the understanding and application of this natural product. Future studies should focus on generating comprehensive quantitative solubility and stability data and elucidating the specific molecular mechanisms underlying its biological activities.

References

Methodological & Application

Protocol for the Isolation of Gelomulide A from Suregada multiflora Leaves

Application Note: This document provides a comprehensive protocol for the isolation of Gelomulide A, a bioactive abietane-type diterpenoid, from the leaves of Suregada multiflora (formerly known as Gelonium multiflorum). This protocol is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, phytochemistry, and drug discovery. This compound has been identified in the leaves of Suregada multiflora and is of interest for its potential biological activities.[1]

The following protocol is a synthesized methodology based on established procedures for the isolation of diterpenoids from Suregada species. It outlines the steps for extraction, fractionation, and purification of this compound.

Data Presentation

The quantitative data presented below is based on typical isolation procedures for abietane diterpenoids from Suregada species and serves as a guideline. Actual yields may vary depending on the specific plant material, collection time, and experimental conditions.

| Parameter | Value | Reference |

| Plant Material | ||

| Starting Material | Air-dried and powdered leaves of Suregada multiflora | General Practice |

| Initial Weight | ~1.5 kg | [2](--INVALID-LINK--) |

| Extraction | ||

| Solvent | Methanol (MeOH) or a mixture of Dichloromethane (CH2Cl2) and Methanol (MeOH) | [1](3--INVALID-LINK-- |

| Solvent Volume | 3 x 3 L | [4](--INVALID-LINK--) |

| Extraction Time | 48 hours per extraction | [4](--INVALID-LINK--) |

| Crude Extract Yield | ~70-150 g | [4](5--INVALID-LINK-- |

| Chromatographic Purification | ||

| Step 1: Vacuum Liquid Chromatography (VLC) | ||

| Stationary Phase | Silica gel 60 | General Practice |

| Mobile Phase | Gradient of n-hexane and Ethyl Acetate (EtOAc) | General Practice |

| Step 2: Column Chromatography | ||

| Stationary Phase | Silica gel 60 (230-400 mesh) | [4](--INVALID-LINK--) |

| Mobile Phase | Gradient of n-hexane and Ethyl Acetate (EtOAc) or Chloroform (CHCl3) and Acetone | [1](--INVALID-LINK--) |

| Step 3: Size Exclusion Chromatography | ||

| Stationary Phase | Sephadex LH-20 | [1](--INVALID-LINK--) |

| Mobile Phase | Methanol (MeOH) or a mixture of CH2Cl2 and MeOH | [1](3--INVALID-LINK-- |

| Step 4: Reversed-Phase Chromatography | ||

| Stationary Phase | ODS (C18) | [1](--INVALID-LINK--) |

| Mobile Phase | Gradient of Methanol (MeOH) and Water (H2O) | [1](--INVALID-LINK--) |

| Final Yield of this compound | Variable, typically in the milligram range | [1](--INVALID-LINK--) |

Experimental Protocols

This section provides a detailed methodology for the isolation of this compound.

Plant Material Preparation

-

Collect fresh leaves of Suregada multiflora.

-

Air-dry the leaves in a well-ventilated area, protected from direct sunlight, until they are brittle.

-

Grind the dried leaves into a fine powder using a mechanical grinder.

Extraction

-

Macerate the powdered leaf material (approximately 1.5 kg) in methanol (3 L) at room temperature for 48 hours with occasional stirring.

-

Filter the extract through cheesecloth or filter paper.

-

Repeat the extraction process two more times with fresh methanol.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain the crude methanolic extract.

Fractionation

-

The crude methanolic extract is then subjected to solvent-solvent partitioning. Suspend the crude extract in a mixture of methanol and water (9:1) and partition successively with n-hexane, chloroform (or dichloromethane), and ethyl acetate.

-

Concentrate each fraction using a rotary evaporator. The chloroform/dichloromethane and ethyl acetate fractions are expected to contain the diterpenoids of interest.

Chromatographic Purification

The purification process involves multiple chromatographic steps to isolate this compound from the complex mixture of the active fraction.

-

Adsorb the dried, active fraction onto a small amount of silica gel.

-

Pack a VLC column with silica gel 60.

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 80:20, etc., up to 100% EtOAc).

-

Collect fractions of suitable volumes and monitor them by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

-

Subject the combined fractions containing the compound of interest to further purification by column chromatography on silica gel (230-400 mesh).

-

Elute the column with a gradient of n-hexane and ethyl acetate, or chloroform and acetone, with increasing polarity.

-

Monitor the collected fractions by TLC, visualizing the spots under UV light (254 nm) and/or by spraying with an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.

-

Combine the fractions containing the target compound.

-

For further purification, dissolve the enriched fraction in a minimal amount of methanol or a 1:1 mixture of dichloromethane and methanol.

-

Apply the sample to a Sephadex LH-20 column equilibrated with the same solvent.

-

Elute with the same solvent system and collect fractions.

-

Combine the fractions containing the purified compound based on TLC analysis.

-

As a final purification step, if necessary, employ reversed-phase column chromatography on an ODS (C18) stationary phase.

-

Elute the column with a gradient of methanol and water, starting with a higher water content and gradually increasing the methanol concentration.

-

Collect fractions and analyze by TLC or HPLC to obtain pure this compound.

Structure Elucidation

The structure of the isolated pure compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and mass spectrometry, and by comparison with reported data for this compound.

Mandatory Visualization

Caption: Workflow for the isolation of this compound.

References

- 1. This compound | C22H30O5 | CID 14286064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Application Note and Protocol for the Preparation of Gelomulide A Stock Solutions for In Vitro Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gelomulide A is a diterpenoid isolated from Suregada glomerulata that has garnered interest within the scientific community for its potential biological activities.[1] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in in vitro experiments. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for accurate stock solution preparation and experimental design.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₃₀O₅ | [1][2] |

| Molecular Weight | 374.47 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |

| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | [1] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). DMSO is a common solvent for dissolving hydrophobic compounds for in vitro assays.[1][3][4]

Materials:

-

This compound powder

-

Anhydrous dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

-

Determine the required mass of this compound:

-

To prepare a 10 mM stock solution, the required mass can be calculated using the following formula:

-

Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

-

For example, to prepare 1 mL of a 10 mM stock solution:

-

Mass (mg) = 0.010 mol/L x 0.001 L x 374.47 g/mol x 1000 mg/g = 3.74 mg

-

-

-

Weigh this compound:

-

Tare a sterile microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh out the calculated amount of this compound powder into the tube.

-

-

Dissolve in DMSO:

-

Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution, if you weighed 3.74 mg, you would add 1 mL of DMSO.

-

Cap the tube tightly.

-

-

Ensure Complete Dissolution:

-

Vortex the solution for 1-2 minutes until the this compound is completely dissolved. A clear solution should be obtained. Gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid excessive heat.

-

-

Aliquot and Store:

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[1]

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

-

Protect the stock solution from light.[5]

-

Safety Precautions:

-

Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

-

Consult the Safety Data Sheet (SDS) for this compound and DMSO before use.

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow:

The following diagram illustrates the workflow for preparing this compound stock solutions.

References

- 1. This compound | Terpenoids | 122537-59-1 | Invivochem [invivochem.com]

- 2. This compound | C22H30O5 | CID 14286064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of compounding and storage conditions on stability of pergolide mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]

Formulation of Gelomulide A for In Vivo Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelomulide A is a diterpenoid compound isolated from plants of the Suregada genus.[1] Like many other diterpenoids, this compound exhibits promising biological activities, including anticancer and anti-inflammatory properties, making it a compound of interest for further preclinical investigation.[1] A significant hurdle in the in vivo evaluation of this compound is its predicted poor aqueous solubility, a common characteristic of lipophilic natural products. This application note provides detailed protocols for two distinct formulation strategies to enable the systemic and oral administration of this compound in animal models. The selection of an appropriate formulation is critical for achieving adequate bioavailability and ensuring reproducible results in preclinical studies.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Its high calculated LogP value suggests low water solubility, necessitating the use of specialized formulation techniques.[2]

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₀O₅ | [2] |

| Molecular Weight | 374.5 g/mol | [2] |

| Calculated XLogP3 | 2.9 | [2] |

| Appearance | White crystals | [3] |

| Known Solubilities | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | InvivoChem |

Table 1: Physicochemical properties of this compound.

Formulation Protocols

Two primary formulation strategies are presented: a solvent/co-solvent system for parenteral administration and an aqueous suspension for oral gavage. The choice of formulation will depend on the intended route of administration and the specific requirements of the animal study.

Protocol 1: Injectable Formulation using a Co-Solvent System

This protocol describes the preparation of a clear solution or a fine emulsion of this compound suitable for intraperitoneal (IP) or intravenous (IV) injection. This formulation utilizes Dimethyl Sulfoxide (DMSO) as a primary solvent and corn oil as a carrier. The addition of Tween 80, a non-ionic surfactant, and PEG300, a co-solvent, can help to create a stable emulsion and prevent phase separation between DMSO and corn oil.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO), sterile, injectable grade

-

Corn oil, sterile

-

Polyethylene Glycol 300 (PEG300), sterile, injectable grade (optional)

-

Tween 80 (Polysorbate 80), sterile, injectable grade (optional)

-

Sterile vials

-

Sterile syringes and needles

-

Vortex mixer

-

Sonicator (optional)

Experimental Protocol:

-

Stock Solution Preparation:

-

Accurately weigh the required amount of this compound.

-

Dissolve this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL). Ensure complete dissolution by vortexing or brief sonication.

-

-

Vehicle Preparation (Two Options):

-

Option A (Simple DMSO/Corn Oil): Prepare a vehicle mixture of 10% DMSO and 90% corn oil (v/v).

-

Option B (Emulsion with Surfactant): To prevent potential phase separation, a vehicle containing a surfactant and co-solvent is recommended. A common mixture is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline or sterile water. However, for a lipophilic compound like this compound, a lipid-based vehicle is often preferred. In this case, a vehicle of 10% DMSO, 10% Tween 80, and 80% corn oil can be prepared.

-

-

Final Formulation Preparation:

-

Warm the corn oil (and PEG300/Tween 80 if using) to approximately 37°C to reduce viscosity.

-

Slowly add the this compound stock solution in DMSO to the corn oil (or the complete vehicle mixture) while continuously vortexing.

-

Continue to vortex for 5-10 minutes to ensure a homogenous solution or a stable, fine emulsion is formed.

-

Visually inspect the formulation for any precipitation or phase separation. If necessary, brief sonication in a water bath can aid in creating a uniform emulsion.

-

The final formulation should be prepared fresh on the day of administration.

-

Data Presentation:

| Component | Concentration (v/v) | Purpose |

| This compound | Target concentration (e.g., 1 mg/mL) | Active Pharmaceutical Ingredient |

| DMSO | 5-10% | Primary Solvent |

| Corn Oil | 80-90% | Vehicle/Carrier |

| Tween 80 | 5-10% (optional) | Surfactant/Emulsifier |

| PEG300 | 40% (optional, in aqueous preps) | Co-solvent |

Table 2: Components for Injectable Formulation of this compound.

Protocol 2: Oral Suspension using Carboxymethylcellulose Sodium (CMC-Na)

This protocol details the preparation of a uniform suspension of this compound for oral administration (gavage). Carboxymethylcellulose sodium (CMC-Na) is a widely used suspending agent that increases the viscosity of the vehicle, thereby preventing the rapid sedimentation of the insoluble drug particles.

Materials:

-

This compound

-

Carboxymethylcellulose sodium (CMC-Na), low viscosity grade

-